molecular formula C34H42N4O7 B12763331 Zilurgisertib fumarate CAS No. 2173390-30-0

Zilurgisertib fumarate

Cat. No.: B12763331
CAS No.: 2173390-30-0
M. Wt: 618.7 g/mol
InChI Key: JYMHACJJTJNBGE-XESJLZEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zilurgisertib fumarate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, such methods involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Zilurgisertib fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Zilurgisertib fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Zilurgisertib fumarate exerts its effects by inhibiting the activity of ALK2, a receptor serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway. By inhibiting ALK2, this compound reduces the phosphorylation of SMAD1/5 proteins, which are downstream effectors of BMP signaling. This inhibition leads to decreased hepcidin production and improved iron homeostasis, making it beneficial for treating anemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zilurgisertib fumarate is unique due to its high selectivity for ALK2, with minimal off-target effects on other kinases. This selectivity makes it a promising candidate for combination therapies, such as with ruxolitinib, to enhance therapeutic outcomes while minimizing side effects .

Properties

CAS No.

2173390-30-0

Molecular Formula

C34H42N4O7

Molecular Weight

618.7 g/mol

IUPAC Name

2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C30H38N4O3.C4H4O4/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24;5-3(6)1-2-4(7)8/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,28?,29?,30+;/m1./s1

InChI Key

JYMHACJJTJNBGE-XESJLZEZSA-N

Isomeric SMILES

C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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